2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid

Description

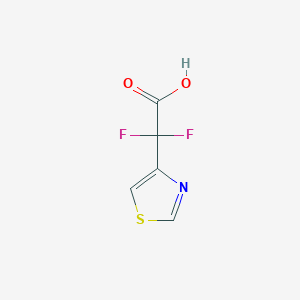

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid is a fluorinated heterocyclic carboxylic acid featuring a thiazole ring substituted at the 4-position with a difluoroacetic acid moiety. This compound is marketed as a specialty building block for synthetic chemistry (e.g., CymitQuimica, Ref: 3D-DAD31883) at a premium price (€780/50 mg), indicating its use in high-value pharmaceutical or materials research .

The thiazole core contributes aromaticity and hydrogen-bonding capacity, while the difluoroacetic acid group enhances acidity and electronic effects, making it a versatile intermediate for drug discovery and organofluorine chemistry.

Properties

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-11-2-8-3/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVCEXAQBNSEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid typically involves the condensation of a halogenated acetic acid derivative with a thiazole precursor. One common method includes the reaction of ethyl chloroacetate with thiazole-4-carboxaldehyde in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex thiazole derivatives. It is utilized in various reactions to produce functionalized thiazoles that are essential in advanced materials and pharmaceuticals.

Biology

Research indicates significant biological activities associated with 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid:

- Antimicrobial Activity: Studies have shown that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains with promising results.

- Anticancer Potential: In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For example, one study reported IC50 values indicating strong activity against A549 human lung adenocarcinoma cells .

Medicine

The compound is being explored as a precursor for drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy:

- Anticonvulsant Properties: Research has indicated that thiazole derivatives can exhibit anticonvulsant effects in animal models .

- Anti-tubercular Activity: Preliminary studies suggest potential applications in treating tuberculosis due to structural similarities with known anti-tubercular agents.

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

- Dyes and Pigments: The compound's reactivity allows it to be used in the production of various dyes.

Data Table: Biological Activities of Derivatives

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 25 | |

| Compound B | Anticancer | 15 | |

| Compound C | Anticonvulsant | 20 | |

| Compound D | Anti-tubercular | 10 |

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives from this compound and tested their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant selectivity and apoptosis induction compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial properties of thiazole derivatives synthesized from this compound. The study tested these derivatives against multiple bacterial strains, demonstrating effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic Acid

- Molecular Formula: C₁₁H₈FNO₂S

- Molecular Weight : 237.25 g/mol

- The fluorine atom at the meta position may influence binding interactions in biological targets (e.g., kinase inhibitors). Its higher molecular weight (vs. the target compound) suggests reduced solubility in polar solvents .

(b) 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

- Molecular Formula: C₆H₄F₃NO₂S

- Molecular Weight : 227.16 g/mol

- Key Features : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, increasing the acidity of the acetic acid moiety (predicted pKa ~1.5–2.0) compared to the target compound’s difluoro group (pKa ~2.5–3.0). This enhances reactivity in nucleophilic reactions and metal-catalyzed couplings .

(c) [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid

- Molecular Formula : C₁₁H₁₀FN₃O₂S

- Molecular Weight : 279.28 g/mol

- The amino group may also reduce metabolic stability compared to halogenated analogs .

Structural and Electronic Effects

Biological Activity

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid is a heterocyclic compound characterized by the presence of a thiazole ring and two fluorine atoms adjacent to the carboxylic acid group. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and agrochemical research. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on diverse scientific studies.

- Molecular Formula : C₅H₄F₂N₂O₂S

- Molecular Weight : 179.14 g/mol

The difluoro substitution enhances the compound's reactivity and stability, contributing to its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and fungi. It has been identified as a candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Anticancer Activity

The compound has shown promise in anticancer research , particularly through its ability to inhibit specific cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

The mechanism of action involves:

- Interaction with Enzymes : The thiazole ring can bind to enzyme active sites, inhibiting their function.

- Receptor Modulation : The difluoroacetic acid moiety enhances binding affinity to receptors involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(1,3-Thiazol-4-yl)acetic acid | Lacks difluoro substitution | Lower reactivity and antimicrobial activity |

| 2,2-Difluoro-2-(2-thiazolyl)acetic acid | Different substitution on thiazole ring | Varies in enzyme inhibition |

| 2,2-Difluoro-2-(1-methyl-1H-triazol-4-yl)acetic acid | Contains a triazole ring | Enhanced anticancer properties |

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing an effective minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent. -

Anticancer Mechanisms :

In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancers. The compound induced cell cycle arrest and apoptosis through caspase activation pathways.

Q & A

Q. How should contradictory bioassay results (e.g., varying IC₅₀ values) be resolved?

- Methodology : Verify compound purity via HPLC (>95%) and confirm assay conditions (pH, temperature). Use orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) to validate binding affinities. Contradictions may arise from aggregation artifacts or solvent effects (e.g., DMSO >1% inhibits bacterial growth) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.